

An In-depth Technical Guide to 2-amino-N-(3-chlorophenyl)benzamide

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Compound of Interest

Compound Name:	2-amino-N-(3-chlorophenyl)benzamide
Cat. No.:	B184141

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This technical guide provides a comprehensive overview of **2-amino-N-(3-chlorophenyl)benzamide**, a member of the versatile benzamide class of compounds. While a singular, seminal publication marking its specific discovery is not readily available in public literature, its chemical lineage places it within a well-explored scaffold of significant interest in medicinal chemistry. This document details its probable synthetic route, physicochemical properties, and potential pharmacological activities, drawing insights from closely related analogues. The information is intended for researchers, scientists, and professionals in drug development.

Introduction and Historical Context

Benzamides represent a cornerstone in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including antiemetic, antipsychotic, anticancer, and anti-inflammatory properties. The molecule **2-amino-N-(3-chlorophenyl)benzamide** incorporates key structural features: a benzamide core, a primary amino group, and a chlorinated phenyl ring. These features can significantly influence its chemical properties and biological interactions.

The absence of a dedicated "discovery" paper suggests that **2-amino-N-(3-chlorophenyl)benzamide** may have been first synthesized as an intermediate for more complex molecules or as part of a chemical library for screening purposes. Its synthesis logically follows well-established and documented chemical pathways for amide bond

formation. This guide reconstructs the most probable and efficient synthetic pathway to this compound based on established principles of organic chemistry.

Physicochemical Properties

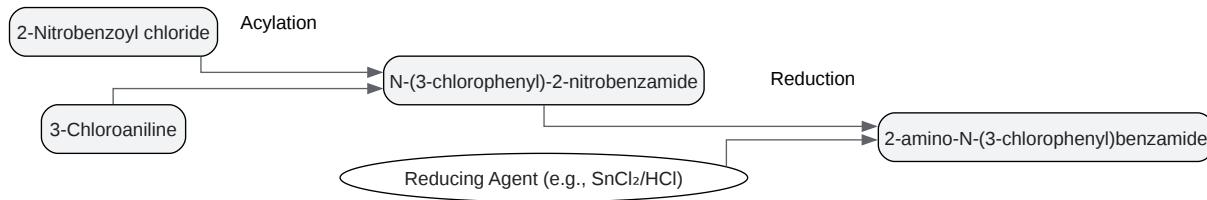
A summary of the key physicochemical properties of **2-amino-N-(3-chlorophenyl)benzamide** is presented in Table 1. It is important to note that while some data is calculated, other values are predicted based on the properties of structurally similar compounds due to the limited availability of direct experimental data for this specific molecule.

Table 1: Physicochemical Properties of **2-amino-N-(3-chlorophenyl)benzamide**

Property	Value	Data Type	Source
Molecular Formula	C ₁₃ H ₁₁ ClN ₂ O	Calculated	-
Molecular Weight	246.70 g/mol	Calculated	
Appearance	White to off-white solid	Predicted	General knowledge of similar compounds
Melting Point	Not available	Experimental	-
Boiling Point	Not available	Experimental	-
Solubility	Predicted to be sparingly soluble in water; soluble in organic solvents like DMSO and ethanol.	Predicted	General solubility trends for benzanilides
pKa	Not available	Experimental	-
LogP (XLogP3)	~3.6	Computed	[1]
Hydrogen Bond Donors	2	Computed	-
Hydrogen Bond Acceptors	2	Computed	-

Synthetic Pathway

The most logical and commonly employed route for the synthesis of **2-amino-N-(3-chlorophenyl)benzamide** involves a two-step process. This pathway begins with the formation of an amide bond between 2-nitrobenzoyl chloride and 3-chloroaniline, followed by the reduction of the nitro group to a primary amine.



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Figure 1: Proposed synthetic workflow for **2-amino-N-(3-chlorophenyl)benzamide**.

Experimental Protocols

The following are detailed methodologies for the key synthetic steps. These are representative procedures based on well-established reactions for the synthesis of similar benzamide derivatives.

Step 1: Synthesis of N-(3-chlorophenyl)-2-nitrobenzamide (Amide Bond Formation)

- Materials: 2-nitrobenzoyl chloride, 3-chloroaniline, anhydrous dichloromethane (DCM), triethylamine or pyridine.
- Procedure:
 - Dissolve 3-chloroaniline (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
 - Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.
 - Cool the mixture to 0 °C in an ice bath with continuous stirring.

4. Slowly add a solution of 2-nitrobenzoyl chloride (1.05 equivalents) in anhydrous DCM to the cooled mixture.
5. Allow the reaction to warm to room temperature and stir for 2-4 hours.
6. Monitor the reaction progress by thin-layer chromatography (TLC).
7. Upon completion, transfer the reaction mixture to a separatory funnel.
8. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
9. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
10. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-chlorophenyl)-2-nitrobenzamide.

Step 2: Synthesis of **2-amino-N-(3-chlorophenyl)benzamide** (Nitro Group Reduction)

- Materials: N-(3-chlorophenyl)-2-nitrobenzamide, tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$), concentrated hydrochloric acid (HCl), ethanol, sodium bicarbonate (NaHCO_3).
- Procedure:
 1. Dissolve N-(3-chlorophenyl)-2-nitrobenzamide (1.0 equivalent) in ethanol in a round-bottom flask.
 2. Add tin(II) chloride dihydrate (3-5 equivalents) to the solution.
 3. Slowly add concentrated HCl to the mixture while stirring.
 4. Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
 5. Cool the reaction mixture to room temperature and neutralize with a saturated solution of NaHCO_3 until the solution is basic.
 6. Extract the product with an organic solvent such as ethyl acetate.

7. Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
8. Purify the final product by column chromatography or recrystallization to obtain **2-amino-N-(3-chlorophenyl)benzamide**.

Potential Pharmacological Activity and Signaling Pathways

Due to the lack of specific pharmacological data for **2-amino-N-(3-chlorophenyl)benzamide**, the following sections extrapolate potential therapeutic applications and mechanisms of action from structurally related compounds.

Anticancer Potential

Benzamide derivatives are known to exhibit anticancer properties through various mechanisms. A structurally related compound, 4-amino-N-(2'-aminophenyl)-benzamide, has shown efficacy in slowly proliferating tumors and is known for its DNA-DNA crosslinking activity. Another analogue, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, is a potent inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC isoform.^[2] HDAC inhibitors are an established class of anticancer agents that induce cell cycle arrest and apoptosis.^[2]

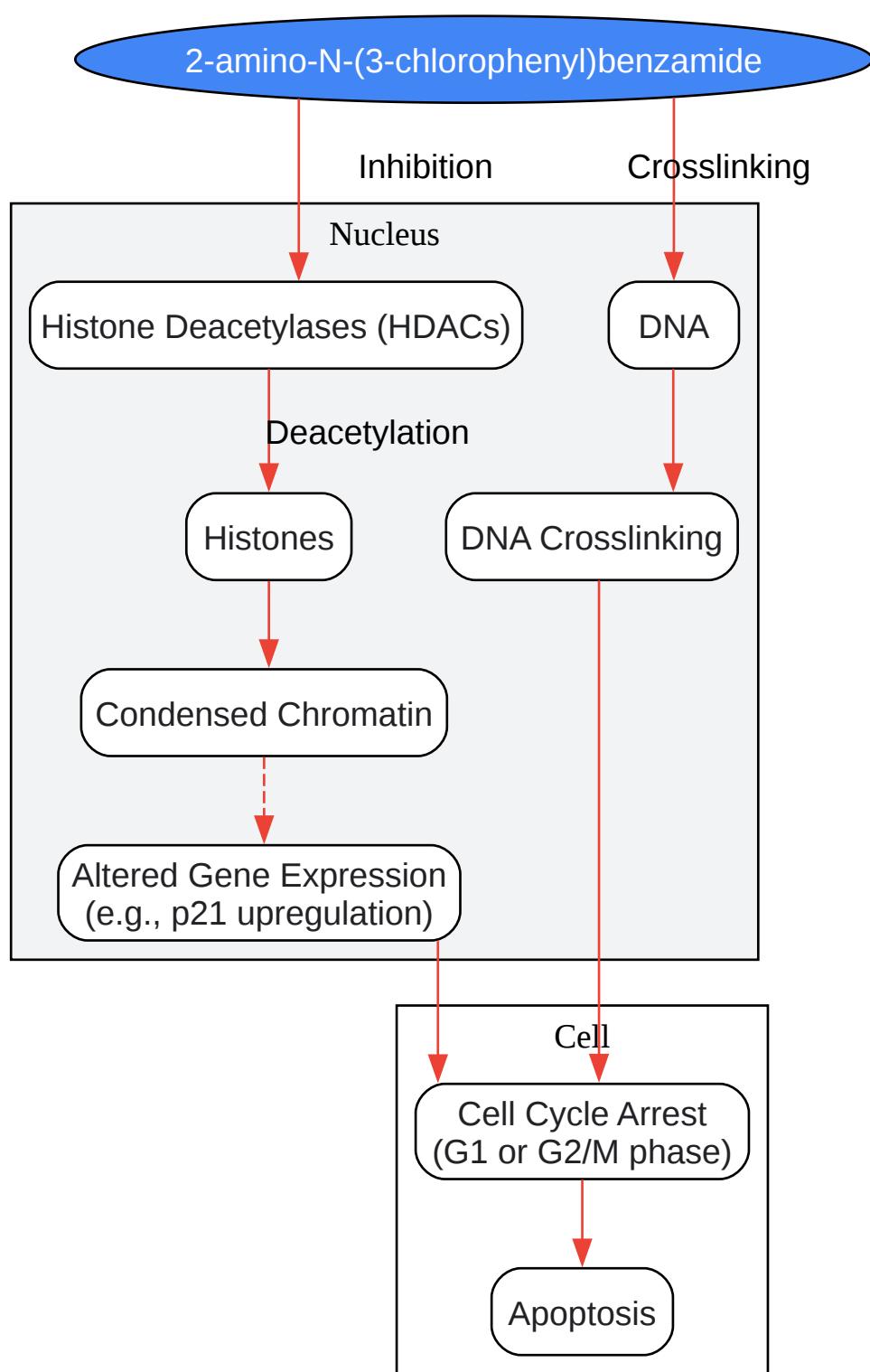
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Figure 2: Hypothetical signaling pathway for the anticancer activity of **2-amino-N-(3-chlorophenyl)benzamide**.

Table 2: Quantitative Anticancer Activity of Structurally Related Benzamides

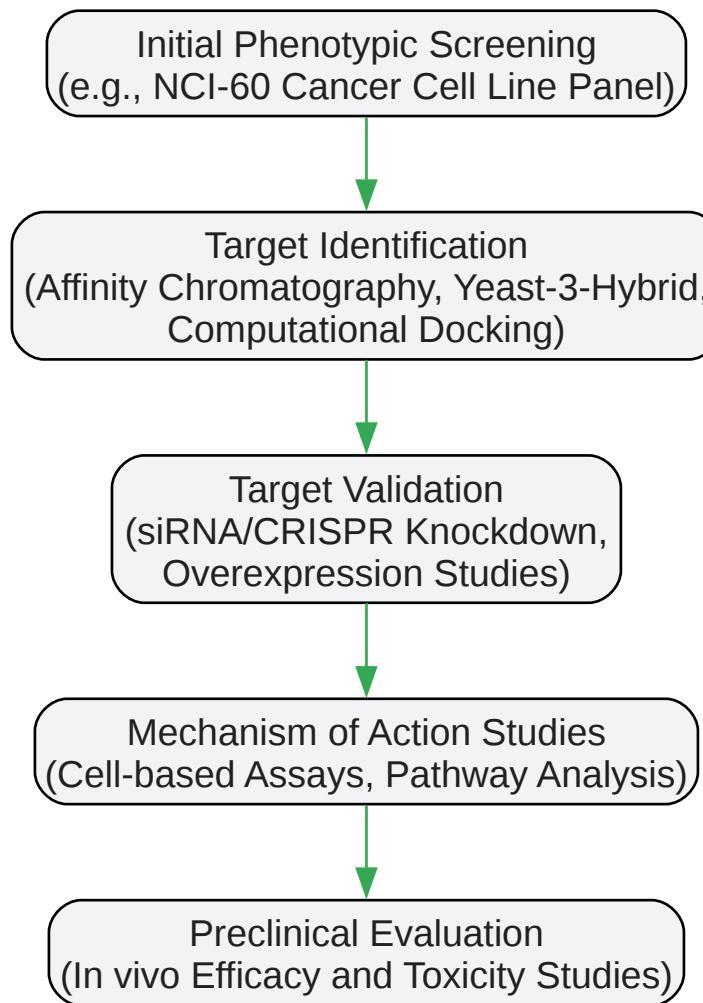
Compound Name	Target/Assay	IC ₅₀ /ED ₅₀	Reference
N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide	HDAC3	95.48 nM	[2]
N-(2-amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide	HepG2 cells (antiproliferative)	1.30 μM	[2]
4-amino-N-(2'-aminophenyl)benzamide	N/A (preferential activity in slowly growing tumors)	N/A	

Antiviral Potential

Analogues such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have been identified as potent inhibitors of human adenovirus (HAdV), possibly by targeting the viral DNA replication process. This suggests that **2-amino-N-(3-chlorophenyl)benzamide** could also possess antiviral properties.

Proposed Experimental Workflow for Target Identification and Validation

Given the nascent stage of research for this specific compound, a systematic approach to identify and validate its biological targets is crucial.



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Figure 3: A proposed workflow for investigating **2-amino-N-(3-chlorophenyl)benzamide**.

Conclusion

2-amino-N-(3-chlorophenyl)benzamide is a chemical entity that can be reliably synthesized through a straightforward two-step process involving amide bond formation and subsequent nitro group reduction. While its specific "discovery" may not be marked by a dedicated publication, the synthetic logic is well-established within the field of organic chemistry. Based on the pharmacological profiles of its close analogues, this compound holds potential for further investigation as an anticancer or antiviral agent. The detailed protocols and proposed workflows provided in this guide offer a practical framework for the preparation, characterization, and biological evaluation of this and similar benzamide derivatives, which continue to be important scaffolds in the pursuit of new therapeutic agents.

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References

- 1. PubChemLite - 2-amino-n-(3-chlorophenyl)benzamide (C13H11ClN2O) [pubchemlite.lcsb.uni.lu]
- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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